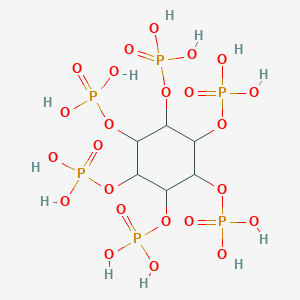
(4-Fluorophenyl)acetone
Descripción general
Descripción
4-Fluorofenilacetona: es un compuesto orgánico con la fórmula molecular C9H9FO . Es un derivado fluorado de la fenilacetona y es conocido por sus aplicaciones en síntesis orgánica, farmacéutica, agroquímica y en el campo de los colorantes . El compuesto se caracteriza por un átomo de flúor unido al anillo fenilo, lo que le confiere propiedades químicas únicas.
Aplicaciones Científicas De Investigación
4-Fluorofenilacetona se utiliza ampliamente en la investigación científica debido a su versatilidad:
Química: Sirve como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se utiliza en estudios que implican la inhibición enzimática y la unión a receptores.
Medicina: Investigación sobre sus posibles aplicaciones terapéuticas, incluido su papel como intermedio en la síntesis de fármacos.
Industria: Utilizado en la producción de productos farmacéuticos, agroquímicos y colorantes
Mecanismo De Acción
El mecanismo de acción de 4-Fluorofenilacetona implica su interacción con varios objetivos moleculares:
Unión a receptores: Se ha demostrado que inhibe los receptores 5-HT2, afectando las vías de la serotonina y la dopamina.
Unión a proteínas: El compuesto puede unirse a sitios nucleofílicos en las proteínas, potencialmente inhibiendo la síntesis de proteínas.
Safety and Hazards
“(4-Fluorophenyl)acetone” is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método común para sintetizar 4-Fluorofenilacetona implica la reacción del cloruro de 4-fluorobencilo con acetona en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para producir el producto deseado.
Métodos de producción industrial: La producción industrial de 4-Fluorofenilacetona puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, involucrando a menudo técnicas avanzadas de purificación como la destilación y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Fluorofenilacetona experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar para formar ácido 4-fluorofenilacético.
Reducción: Las reacciones de reducción pueden convertirlo en 4-fluorofeniletanol.
Sustitución: El átomo de flúor puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Reactivos como el yoduro de sodio en acetona pueden facilitar reacciones de intercambio de halógenos.
Principales productos:
Oxidación: Ácido 4-fluorofenilacético.
Reducción: 4-Fluorofeniletanol.
Sustitución: Varias fenilacetonas sustituidas dependiendo del reactivo utilizado.
Comparación Con Compuestos Similares
Compuestos similares:
Fenilacetona: Carece del átomo de flúor, lo que da como resultado diferentes propiedades químicas.
4-Clorofenilacetona: Contiene un átomo de cloro en lugar de flúor, lo que lleva a variaciones en la reactividad y las aplicaciones.
4-Metoxifenilacetona: Presenta un grupo metoxi, alterando su comportamiento químico en comparación con 4-Fluorofenilacetona.
Unicidad: Las propiedades únicas de 4-Fluorofenilacetona se derivan de la presencia del átomo de flúor, que influye en su reactividad, estabilidad e interacciones con los objetivos biológicos. Esto lo convierte en un compuesto valioso en varios campos de investigación e industria .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEKIIWSVFBTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196641 | |
| Record name | (4-Fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | (4-Fluorophenyl)acetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19112 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
459-03-0 | |
| Record name | (4-Fluorophenyl)acetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluorophenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the single-point mutation V328A in the ω-transaminase affect the enantioselectivity of the enzyme towards (4-fluorophenyl)acetone?
A1: The research demonstrates that the V328A mutation in the ω-transaminase from Arthrobacter citreus leads to a complete reversal of enantioselectivity towards this compound. While the wild-type enzyme exhibits (S)-selectivity, the mutated variant displays (R)-selectivity for this specific substrate. [] This highlights the significant impact even single amino acid changes can have on the active site environment and consequently, the enantiopreference of the enzyme. Interestingly, this switch in enantioselectivity is substrate dependent, as the V328A variant retains (S)-selectivity for another substrate, 4-nitroacetophenone. [] This underscores the complex interplay between substrate structure and enzyme active site configuration in determining reaction outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)


![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B124677.png)








